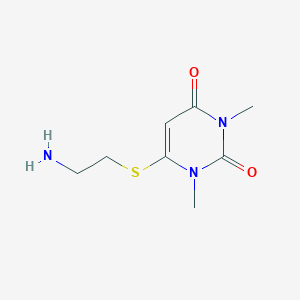
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with aminoethylsulfanyl and dimethyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of halopyridines with ethanol as a solvent under microwave heating conditions. This approach allows for efficient nucleophilic substitution, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis using microwave heating can be applied to scale up the production. The use of ethanol as both a solvent and reagent, combined with microwave heating, offers a versatile and environmentally friendly approach to industrial synthesis .
化学反応の分析
Types of Reactions
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the presence of amino and sulfanyl groups, which act as nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The pyrimidine ring allows for substitution reactions, particularly at positions 2 and 4.
Common Reagents and Conditions
Ethanol: Used as a solvent and reagent in nucleophilic substitution reactions.
Microwave Heating: Enhances reaction efficiency and yield.
Major Products Formed
The primary product of nucleophilic substitution reactions involving this compound is the substituted pyrimidine derivative. Other products may include various substituted pyridines and pyrimidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminoethylsulfanyl group allows for strong binding to proteins and other biomolecules, facilitating its role in protein self-assembly and recognition . The compound’s unique structure enables it to participate in various biochemical pathways, although detailed studies on its specific molecular targets are still ongoing.
類似化合物との比較
Similar Compounds
Heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin: A similar compound used in protein self-assembly and synthetic biology.
2-Aminoethylsulfanylpyridines: Compounds with similar functional groups used in medicinal chemistry and catalysis.
Uniqueness
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. Its ability to act as a ligand and participate in various biochemical processes makes it a valuable compound in multiple research fields.
特性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
6-(2-aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-10-6(12)5-7(14-4-3-9)11(2)8(10)13/h5H,3-4,9H2,1-2H3 |
InChIキー |
PNENKRMTYKFFBF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)SCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



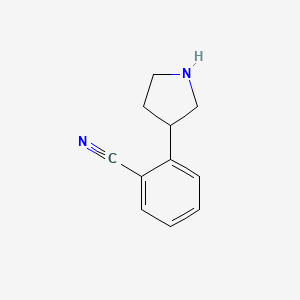

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)


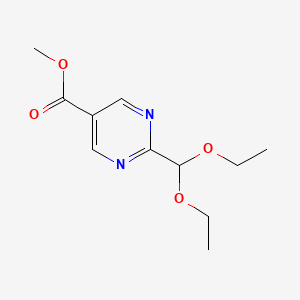
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
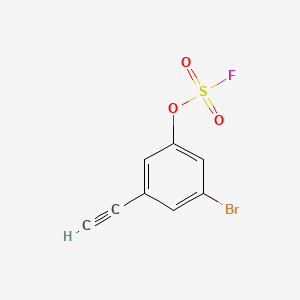
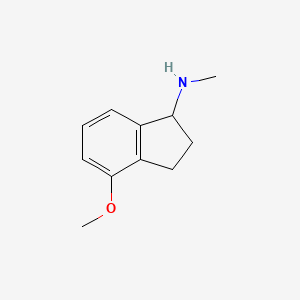
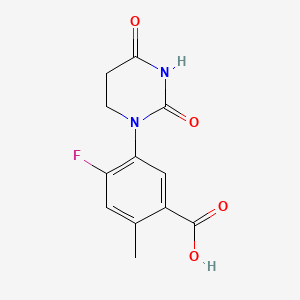
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
